Isoflupredone

Catalog No.
S575980
CAS No.
338-95-4
M.F
C21H27FO5
M. Wt
378.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoflupredone

CAS Number

338-95-4

Product Name

Isoflupredone

IUPAC Name

(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H27FO5

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C21H27FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h5,7,9,14-16,23,25,27H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1

InChI Key

WAIJIHDWAKJCBX-BULBTXNYSA-N

SMILES

CC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)F)O

Synonyms

(11β)-9-Fluoro-11,17,21-trihydroxy-pregna-1,4-diene-3,20-dione; 9-Fluoro-11β,17,21-trihydroxy-pregna-1,4-diene-3,20-dione; 9-Fluoroprednisolone; 9α-Fluoro-1-cortisol; Δ-Fluorocortisone; NSC 12174;

Canonical SMILES

CC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)F)O

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C)F)O

Treatment of Inflammatory Conditions in Animals

Isoflupredone exhibits potent anti-inflammatory and immunosuppressive properties, making it valuable in treating various inflammatory conditions in animals. Research studies have investigated its efficacy in:

  • Horses:
    • Heaves (Recurrent Airway Obstruction): Studies comparing isoflupredone with dexamethasone, another corticosteroid, demonstrated its effectiveness in managing heaves symptoms in horses. Both drugs significantly improved lung function, but isoflupredone was associated with decreased serum potassium levels, requiring further investigation [].
    • Synovitis (Joint Inflammation): Research has shown isoflupredone's effectiveness in reducing joint inflammation and pain in horses with lipopolysaccharide-induced synovitis. The study observed significant improvements in joint circumference and pain-free joint flexion compared to the control group [].
  • Cattle:
    • Mannheimia haemolytica Bronchopneumonia: This acute respiratory disease in cattle can cause significant weight loss and reduced feed intake. Studies indicate that combining isoflupredone with oxytetracycline, an antibiotic, effectively alleviates clinical signs and improves weight gain compared to no treatment or treatment with oxytetracycline alone [].

Note

It's crucial to remember that isoflupredone, like other corticosteroids, can have various side effects, and its use in animals should be guided by a qualified veterinarian.

Investigation of Isoflupredone's Pharmacokinetics and Pharmacodynamics

Understanding how drugs are absorbed, distributed, metabolized, and excreted in the body (pharmacokinetics) and their mechanisms of action (pharmacodynamics) is vital for optimal veterinary care. Research has explored these aspects of isoflupredone to inform its safe and effective use:

  • Disposition and Elimination: Studies have investigated the absorption, distribution, and elimination of isoflupredone following different administration routes, such as intra-articular injection in horses. This research helps determine appropriate dosing regimens and potential drug interactions [].
  • Effects on Energy Metabolism: Research has explored the impact of isoflupredone on energy metabolism in dairy cows during early lactation. While these studies provide valuable insights, further investigation is needed to understand the full picture of its effects.

Isoflupredone, also known as 9α-fluoroprednisolone or deltafludrocortisone, is a synthetic glucocorticoid corticosteroid primarily used in veterinary medicine. Its chemical formula is C23H29FO6, and it has a molecular weight of approximately 420.4712 g/mol . Isoflupredone exerts its therapeutic effects by binding to glucocorticoid and mineralocorticoid receptors, making it effective in treating conditions such as ketosis, musculoskeletal disorders, hypersensitivity reactions, and inflammatory diseases in animals .

Typical of corticosteroids, including:

  • Hydrolysis: Isoflupredone can be hydrolyzed to yield its active form, isoflupredone acetate.
  • Reduction: The compound can be reduced at specific sites to modify its biological activity.
  • Acetylation: The addition of acetyl groups enhances its solubility and stability.

These reactions are crucial for both its pharmacological efficacy and metabolic processing in the body.

Isoflupredone exhibits significant biological activity characterized by:

  • Anti-inflammatory effects: It reduces inflammation by inhibiting the release of pro-inflammatory cytokines.
  • Immunosuppressive properties: Isoflupredone can suppress immune responses, making it useful in conditions requiring reduced immune activity.
  • Mineralocorticoid activity: This leads to sodium retention and potassium excretion, which can cause hypokalemia in some cases .

In studies involving dairy cows with mastitis, isoflupredone acetate was shown to influence heart rate but did not significantly affect other clinical parameters compared to untreated controls .

Isoflupredone can be synthesized through several methods:

  • Starting Materials: The synthesis typically begins with steroid precursors that undergo various functional group modifications.
  • Chemical Modifications: Key steps include fluorination at the 9α position and acetylation at the 21 position to enhance its glucocorticoid activity.
  • Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity for veterinary use.

The detailed synthetic pathway may vary depending on the specific laboratory protocols employed.

Isoflupredone is primarily used in veterinary medicine for:

  • Treatment of Ketosis: A metabolic disorder commonly affecting dairy cattle.
  • Management of Inflammatory Conditions: Including musculoskeletal disorders and allergic reactions.
  • Control of Severe Infections: It is used in cases of overwhelming infections with severe toxicity .

Its use is primarily seen in cows, pigs, and horses.

Isoflupredone has been studied for its interactions with various drugs and biological systems:

  • Drug Interactions: It may interact with other corticosteroids or medications affecting electrolyte balance, leading to an increased risk of hypokalemia.
  • Physiological Effects: Studies have shown that isoflupredone can alter heart rate and other vital signs in treated animals compared to controls .

Understanding these interactions is crucial for optimizing treatment regimens in veterinary practice.

Isoflupredone shares similarities with several other corticosteroids. Here are some notable compounds for comparison:

Compound NameChemical FormulaUnique Features
PrednisoloneC21H28O5Less potent glucocorticoid activity compared to isoflupredone.
DexamethasoneC22H29FO5Higher anti-inflammatory potency; used widely in humans.
HydrocortisoneC21H30O5Naturally occurring corticosteroid; lower potency than synthetic variants.
BetamethasoneC22H29FO5Stronger anti-inflammatory effects; often used in dermatology.

Uniqueness of Isoflupredone

Isoflupredone's unique 9α-fluoro modification enhances its glucocorticoid activity while maintaining significant mineralocorticoid effects. This dual action makes it particularly effective for specific veterinary applications where both anti-inflammatory and electrolyte-modulating effects are desired .

Glucocorticoid Receptor Signaling Pathways

Isoflupredone exerts its therapeutic effects primarily through interaction with the glucocorticoid receptor, a member of the nuclear receptor superfamily [10] [5]. The mechanism begins with the compound binding to cytoplasmic glucocorticoid receptors, which exist in an inactive state bound to a multi-protein anchoring complex containing heat shock proteins, immunophilins, and other chaperone molecules [8]. Upon ligand binding, isoflupredone induces a conformational change in the receptor that leads to dissociation of the multi-protein complex and exposure of nuclear localization signals [8].

The activated isoflupredone-glucocorticoid receptor complex subsequently translocates to the nucleus where it can function as a transcription factor [8] [15]. Within the nuclear compartment, the receptor complex can regulate gene expression through multiple distinct mechanisms. The primary pathway involves direct binding to glucocorticoid response elements in the promoter regions of target genes, forming homodimers that recognize specific DNA sequences consisting of imperfect palindromic motifs separated by a three base pair spacer [8] [15].

Research has demonstrated that isoflupredone-activated glucocorticoid receptors can also function through protein-protein interactions with other transcription factors, including nuclear factor kappa B, activating protein-1, and signal transducer and activator of transcription proteins [17] [14]. These tethering mechanisms allow the receptor to modulate the activity of inflammatory transcription factors without directly binding to DNA, representing a crucial component of the anti-inflammatory response [8] [17].

Signaling ComponentFunctionEffect of Isoflupredone
Heat Shock Protein 90Receptor stabilizationDissociation upon ligand binding [8]
Nuclear Localization SignalsNuclear translocationExposure and activation [8]
Glucocorticoid Response ElementsDNA binding sitesDirect transcriptional regulation [15]
Nuclear Factor Kappa BInflammatory transcriptionInhibition through tethering [17]
Activating Protein-1Gene transcriptionModulation of activity [17]

Genomic Effects on Gene Transcription

The genomic effects of isoflupredone represent the classical mechanism of glucocorticoid action and involve direct regulation of gene transcription through multiple pathways [15] [16]. Following nuclear translocation, the isoflupredone-glucocorticoid receptor complex can activate transcription through binding to glucocorticoid response elements located in gene promoters, enhancers, or introns [15] [18]. This transactivation process leads to increased expression of anti-inflammatory proteins and enzymes involved in metabolic regulation [17].

Studies investigating the transcriptional effects of isoflupredone have revealed significant modulation of inflammatory gene expression patterns [12]. Microarray analysis of synovial fluid following intra-articular administration of isoflupredone acetate demonstrated differential expression of 855 genes at 24 hours, 23,358 genes at day 7, and 26,411 genes when comparing 24-hour to day 7 timepoints [12]. Specifically, isoflupredone treatment resulted in significant upregulation of annexin A1 expression, a protein crucial for anti-inflammatory responses through phospholipase A2 inhibition [12] [17].

Conversely, isoflupredone treatment led to significant downregulation of pro-inflammatory mediators including interleukin 23A, matrix metalloproteinase 1, and matrix metalloproteinase 9 [12]. The transrepression mechanism involves glucocorticoid receptor interference with inflammatory transcription factors rather than direct DNA binding [17] [14]. This process contributes to reduced production of pro-inflammatory cytokines including interleukin-1, interleukin-4, interleukin-5, interleukin-6, tumor necrosis factor-alpha, and interferon-gamma [17].

The temporal dynamics of isoflupredone-induced transcriptional changes suggest prolonged genomic effects that persist beyond detectable drug concentrations in biological fluids [12]. Research has shown that expression changes relative to baseline for both inflammatory and matrix genes continue for up to 42 days following isoflupredone administration, indicating sustained transcriptional memory effects [12] [18].

Gene CategoryRepresentative GenesDirection of RegulationFunctional Significance
Anti-inflammatoryAnnexin A1Upregulated [12]Phospholipase A2 inhibition
Pro-inflammatory CytokinesInterleukin 23ADownregulated [12]Reduced inflammatory response
Matrix MetalloproteinasesMatrix metalloproteinase 1, 9Downregulated [12]Decreased tissue degradation
Stress ResponseDual specificity phosphatase 1Upregulated [17]p38 mitogen-activated protein kinase inactivation

Non-genomic Cellular Response Mechanisms

In addition to classical genomic effects, isoflupredone exhibits rapid non-genomic actions that occur within minutes to hours of administration [19] [20]. These mechanisms involve direct interactions with cellular membrane components, cytoplasmic proteins, and membrane-bound glucocorticoid receptors [19] [23]. Non-genomic effects are characterized by their rapid onset, resistance to transcriptional inhibitors, and independence from de novo protein synthesis [23].

The non-genomic actions of isoflupredone include modulation of membrane fluidity through direct interaction with phospholipid bilayers [20]. This mechanism can alter the function of membrane-bound ion channels, neurotransmitter receptors, and transport proteins without requiring receptor-mediated signaling [20] [21]. Research has demonstrated that glucocorticoids can rapidly activate phosphoinositide 3-kinase and protein kinase B pathways through membrane-associated mechanisms [8] [23].

Cytoplasmic non-genomic effects involve direct interaction with signaling proteins including mitogen-activated protein kinases, phospholipases, and protein kinases [20] [44]. These interactions can modulate cellular signaling cascades independently of nuclear transcription [20]. Studies have shown that glucocorticoids can inhibit c-Jun N-terminal kinase activity through direct protein-protein interactions, preventing phosphorylation and activation of activating protein-1 transcription factors [8].

Membrane-bound glucocorticoid receptors represent another pathway for non-genomic signaling [19] [23]. These receptors can rapidly activate intracellular signaling cascades upon glucocorticoid binding, leading to changes in calcium homeostasis, reactive oxygen species production, and smooth muscle contractility [22] [23]. The non-genomic effects of isoflupredone complement and may synergize with genomic actions to produce comprehensive anti-inflammatory responses [19] [23].

Non-genomic MechanismCellular TargetTime CourseFunctional Outcome
Membrane InteractionPhospholipid bilayersSeconds to minutes [20]Altered membrane fluidity
Cytoplasmic SignalingMitogen-activated protein kinasesMinutes [20]Modified kinase activity
Membrane ReceptorPlasma membrane receptorsMinutes [23]Rapid signaling activation
Calcium ModulationIntracellular calcium storesMinutes [22]Changed calcium homeostasis

Receptor Binding Affinity and Selectivity Studies

Quantitative analysis of isoflupredone receptor binding characteristics reveals high affinity for glucocorticoid receptors with relative selectivity compared to other steroid hormone receptors [28] [31]. Comparative binding studies using fluorescence polarization assays have established the relative receptor affinity of various glucocorticoids, with methylprednisolone, betamethasone, prednisolone, and dexamethasone showing IC50 values of 1.67, 2.94, 2.95, and 5.58 nanomolar, respectively [28]. While specific binding affinity data for isoflupredone was not directly reported in these studies, related fluorinated glucocorticoids demonstrate enhanced receptor binding compared to non-fluorinated analogs [26] [31].

The selectivity profile of isoflupredone involves differential binding to glucocorticoid versus mineralocorticoid and progesterone receptors [31] [36]. Research examining glucocorticoid to progesterone receptor selectivity has demonstrated that less lipophilic glucocorticoids generally exhibit higher selectivity ratios [31] [36]. Betamethasone, beclomethasone, and dexamethasone showed glucocorticoid to progesterone receptor selectivity ratios of 1,375, 760, and 476, respectively [36]. The structural similarity of isoflupredone to these compounds suggests comparable selectivity characteristics [31].

Pharmacological studies have established that isoflupredone possesses 25-fold greater glucocorticoid activity compared to cortisol and equivalent mineralocorticoid activity [35] [38]. This profile indicates that isoflupredone maintains significant mineralocorticoid receptor binding, which distinguishes it from purely glucocorticoid-selective compounds like dexamethasone and betamethasone that show negligible mineralocorticoid activity [35]. The dual receptor activity of isoflupredone contributes to its pharmacological profile and duration of action classification as a long-acting corticosteroid [35].

Binding kinetics studies with related glucocorticoids have revealed that receptor affinity correlates with ligand lipophilicity and structural modifications [26] [29]. Fluticasone furoate, for example, demonstrates remarkably fast association and slow dissociation kinetics, resulting in a relative receptor affinity of 2989 compared to dexamethasone [26]. The 9-alpha fluorine substitution in isoflupredone likely contributes to enhanced receptor binding through optimized steroid-receptor interactions [25] [29].

CompoundGlucocorticoid ActivityMineralocorticoid ActivityDuration Classification
Cortisol11Short [35]
Prednisolone50.8Intermediate [35]
Dexamethasone250Long [35]
Isoflupredone2525Long [35]
Flumethasone1200Long [35]

Comparative Molecular Pharmacology among Corticosteroids

The molecular pharmacology of isoflupredone can be contextualized through comparison with other clinically relevant corticosteroids in terms of receptor binding characteristics, transcriptional activity, and pharmacokinetic properties [32] [37]. Systematic comparisons of inhaled corticosteroids have established relative receptor affinities using dexamethasone as a reference standard with an assigned value of 100 [29] [32]. Mometasone furoate, fluticasone propionate, and budesonide demonstrate relative receptor affinities of approximately 2244, 1775, and 855, respectively [26] [29].

The relationship between lipophilicity and receptor binding affinity represents a fundamental structure-activity relationship among corticosteroids [31] [36]. Higher lipophilicity generally correlates with increased glucocorticoid receptor binding but may reduce selectivity for glucocorticoid versus progesterone receptors [31]. This relationship explains the enhanced potency of fluorinated corticosteroids like isoflupredone compared to non-fluorinated predecessors [25] [29].

Transcriptional efficacy comparisons using reporter gene assays have demonstrated that glucocorticoids exhibit dose-dependent activation of glucocorticoid-responsive promoters [28]. Dexamethasone at 100 nanomolar concentration produced greater than 11-fold induction over control conditions [28]. The rank order of transcriptional potency generally parallels receptor binding affinity, though the relationship is not strictly linear due to differences in receptor activation kinetics and cofactor recruitment [28] [32].

Pharmacokinetic considerations significantly influence the comparative molecular pharmacology of corticosteroids [32] [37]. Factors including lung deposition, tissue residence time, systemic clearance, and protein binding determine the duration and magnitude of pharmacological effects [32]. Corticosteroids with high receptor binding affinity, prolonged tissue residence, and rapid systemic clearance typically demonstrate optimal therapeutic indices [32].

Equisystemic effect studies comparing corticosteroids based on cortisol suppression have established relative potencies that may differ from receptor binding data [37]. Using 10% cortisol suppression as a benchmark, the rank order of systemic potency was fluticasone-chlorofluorocarbon metered dose inhaler, budesonide dry powder inhaler, fluticasone dry powder inhaler, beclomethasone-chlorofluorocarbon, triamcinolone-chlorofluorocarbon, and flunisolide-chlorofluorocarbon [37]. These differences highlight the importance of formulation and delivery considerations in determining overall pharmacological activity [37].

CorticosteroidRelative Receptor AffinityLipophilicity ImpactSelectivity Profile
Dexamethasone100 (reference) [29]ModerateHigh glucocorticoid selectivity [36]
Fluticasone Propionate1775 [26]HighModerate selectivity [36]
Mometasone Furoate2244 [26]Very highLow selectivity [36]
Budesonide855 [26]ModerateHigh selectivity [36]
IsoflupredoneNot specifiedModerateDual receptor activity [35]

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

378.18425212 g/mol

Monoisotopic Mass

378.18425212 g/mol

Heavy Atom Count

27

UNII

HYS0B45Z2S

Other CAS

338-95-4

Wikipedia

Isoflupredone
LLZO

Dates

Last modified: 08-15-2023
Mohammedsadegh M: Effect of isoflupredone acetate on pregnancy in cattle. Vet Rec. 1994 Apr 23;134(17):453. [PMID:8048222]
Wagner SA, Apley MD: Pharmacodynamics of isoflupredone acetate in an endotoxin-induced mastitis model. J Dairy Sci. 2003 Mar;86(3):792-8. [PMID:12703615]
Hewson J, Viel L, Caswell JL, Shewen PE, Buchanan-Smith JG: Impact of isoflupredone acetate treatment on clinical signs and weight gain in weanling heifers with experimentally induced Mannheimia haemolytica bronchopneumonia. Am J Vet Res. 2011 Dec;72(12):1613-21. doi: 10.2460/ajvr.72.12.1613. [PMID:22126689]
Lillich JD, Bertone AL, Schmall LM, Ruggles AJ, Sams RA: Plasma, urine, and synovial fluid disposition of methylprednisolone acetate and isoflupredone acetate after intra-articular administration in horses. Am J Vet Res. 1996 Feb;57(2):187-92. [PMID:8633806]
Coffer NJ, Frank N, Elliott SB, Young CD, van Amstel SR: Effects of dexamethasone and isoflupredone acetate on plasma potassium concentrations and other biochemical measurements in dairy cows in early lactation. Am J Vet Res. 2006 Jul;67(7):1244-51. [PMID:16817750]
Picandet V, Leguillette R, Lavoie JP: Comparison of efficacy and tolerability of isoflupredone and dexamethasone in the treatment of horses affected with recurrent airway obstruction ('heaves'). Equine Vet J. 2003 Jun;35(4):419-24. [PMID:12880012]
Seifi HA, LeBlanc SJ, Vernooy E, Leslie KE, Duffield TF: Effect of isoflupredone acetate with or without insulin on energy metabolism, reproduction, milk production, and health in dairy cows in early lactation. J Dairy Sci. 2007 Sep;90(9):4181-91. [PMID:17699036]
Bate LA, Ireland W, Connell BJ, Grimmelt B: Development of the small intestine of piglets in response to prenatal elevation of glucocorticoids. Histol Histopathol. 1991 Apr;6(2):207-16. [PMID:1666317]
Sattler N, Fecteau G, Girard C, Couture Y: Description of 14 cases of bovine hypokalaemia syndrome. Vet Rec. 1998 Oct 31;143(18):503-7. [PMID:9836402]
Shaw MC, Vanderwielen AJ: Liquid chromatographic assay for diflorasone diacetate in cream and ointment formulations. J Pharm Sci. 1984 Nov;73(11):1606-8. [PMID:6520764]

Explore Compound Types